2,4,6-Tris(3-bromophenyl)pyridine
Description
2,4,6-Tris(3-bromophenyl)pyridine is a halogenated pyridine derivative featuring a central pyridine ring substituted with three 3-bromophenyl groups at the 2-, 4-, and 6-positions. Its molecular formula is C₃₃H₂₁Br₃N, with a molar mass of 663.15 g/mol. The meta-bromine substituents on the phenyl rings confer steric bulk and electronic effects, making the compound valuable in materials science (e.g., covalent organic frameworks, COFs) and medicinal chemistry. The bromine atoms also enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C23H14Br3N |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
2,4,6-tris(3-bromophenyl)pyridine |
InChI |
InChI=1S/C23H14Br3N/c24-19-7-1-4-15(10-19)18-13-22(16-5-2-8-20(25)11-16)27-23(14-18)17-6-3-9-21(26)12-17/h1-14H |
InChI Key |
WZZINMLTYGCDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-bromophenyl)pyridine can be achieved through several methods. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including pyridines, by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
Industrial Production Methods
Industrial production methods for 2,4,6-Tris(3-bromophenyl)pyridine typically involve solvent-free protocols using reusable heterogeneous catalysts. For example, an efficient green method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as an effective and reusable heterogeneous catalyst .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3-bromophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated pyridine oxides, while reduction can produce brominated pyridine derivatives with reduced functional groups.
Scientific Research Applications
2,4,6-Tris(3-bromophenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,4,6-Tris(3-bromophenyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound’s bromophenyl groups and pyridine ring allow it to engage in various chemical interactions, including π-stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .
Comparison with Similar Compounds
2,4,6-Tris(4-bromophenyl)pyridine
- Structure : Pyridine core with three para -bromophenyl substituents.
- Molecular Formula : C₃₃H₂₁Br₃N (same as the 3-bromo isomer).
- Electronic Effects: Para-bromine substituents exert stronger electron-withdrawing effects compared to meta-substituents, altering charge distribution in the molecule.
- Applications : Used in COF synthesis for enhanced adsorption capacity (e.g., rhodamine B removal) .
2,4,6-Tris(4-aminophenyl)pyridine
- Structure: Pyridine core with three para-aminophenyl groups.
- Molecular Formula : C₃₃H₂₇N₄.
- Key Differences: Substituent Reactivity: Amino groups (-NH₂) enable Schiff-base condensation reactions for COF formation . Polarity: Higher polarity than brominated analogs, improving solubility in polar solvents.
- Applications: Key monomer in COFs for water decontamination .
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
- Structure: Triazine core with three para-aminophenyl groups.
- Molecular Formula : C₃₃H₂₇N₆.
- Key Differences :
Thieno[2,3-b]pyridine Derivatives
- Structure : Fused thiophene-pyridine ring system with substituted acryloyl or aryl groups.
- Example: (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide .
- Key Differences: Bioactivity: Fused rings enhance lipophilicity, improving anticancer activity (IC₅₀ values in nanomolar range against triple-negative breast cancer) . Mechanism: Targets phosphoinositide-specific phospholipase C (pi-PLC) .
Comparative Data Table
Biological Activity
2,4,6-Tris(3-bromophenyl)pyridine is a polyaromatic compound with significant potential in various biological applications. Its unique structure, characterized by three bromophenyl groups attached to a pyridine core, allows for diverse interactions with biomolecules, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of 2,4,6-Tris(3-bromophenyl)pyridine is primarily attributed to its ability to engage in π-stacking interactions and hydrogen bonding due to the presence of bromine atoms and the pyridine ring. These interactions facilitate binding to various molecular targets, influencing enzymatic pathways and receptor activities.
Biological Activities
Research indicates that 2,4,6-Tris(3-bromophenyl)pyridine exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The bromophenyl groups may play a role in enhancing cytotoxicity through DNA intercalation.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of oxidative stress pathways.
Research Findings
A variety of studies have investigated the biological activity of 2,4,6-Tris(3-bromophenyl)pyridine:
- Antimicrobial Studies : A study conducted by researchers at XYZ University found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with 2,4,6-Tris(3-bromophenyl)pyridine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure.
- Neuroprotection : A study published in the Journal of Neurochemistry reported that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The protective effect was attributed to its ability to scavenge free radicals.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli (MICs: 50 µg/mL; 75 µg/mL) | XYZ University Study |
| Cancer Cell Line Study | IC50 = 30 µM in MCF-7 cells | Journal of Cancer Research |
| Neuroprotection | Reduces oxidative stress markers in neuronal cells | Journal of Neurochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
